L-744,832 Dihydrochloride
Description
Contextualization of Protein Prenylation and its Biological Significance
Protein prenylation is a crucial post-translational modification essential for the proper functioning of a diverse array of cellular proteins. ontosight.aiduke.edu This process involves the covalent attachment of isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to a cysteine residue within a specific C-terminal sequence of a target protein. researchgate.netnih.gov This lipid modification is catalyzed by a family of enzymes known as prenyltransferases. researchgate.net
The biological significance of protein prenylation is extensive and multifaceted. The addition of the hydrophobic prenyl group facilitates the anchoring of proteins to cellular membranes, a critical step for their involvement in signal transduction pathways. ontosight.airesearchgate.net Prenylation also plays a key role in mediating protein-protein interactions, further influencing cellular communication and regulation. ontosight.ainih.gov
Proteins that undergo prenylation are involved in a wide range of fundamental cellular processes, including:
Cell signaling: Prenylated proteins, such as those in the Ras superfamily of small GTPases, are integral components of signaling cascades that control cell growth, differentiation, and survival. ontosight.ainih.gov
Cell cycle progression: The proper localization and function of proteins that regulate the cell cycle are often dependent on prenylation. doi.org
Cytoskeletal organization: Proteins like those in the Rho family, which are involved in maintaining cell shape and motility, require prenylation for their activity. um.es
Given the central role of prenylated proteins in these critical cellular functions, it is not surprising that dysregulation of the prenylation process has been implicated in the pathophysiology of several diseases, including cancer and certain genetic disorders. ontosight.aiduke.edu The dependence of key regulatory proteins on this modification underscores the evolutionary importance of the prenylation pathway. duke.edunih.gov
Overview of Farnesyltransferase Inhibition as a Research Paradigm
The enzyme farnesyltransferase (FTase) catalyzes the addition of a 15-carbon farnesyl group to proteins, a critical step for their biological activity. nih.govsigmaaldrich.com The discovery that many of these farnesylated proteins, particularly the Ras family of small GTPases, are involved in oncogenic signaling pathways led to the development of farnesyltransferase inhibitors (FTIs) as a potential therapeutic strategy. doi.orgnih.gov The initial hypothesis was that by blocking the farnesylation of Ras, which is mutated in approximately 30% of human cancers, FTIs could inhibit tumor growth. doi.org
This concept established a new research paradigm focused on targeting post-translational modifications for therapeutic intervention. The development of FTIs provided researchers with powerful chemical tools to dissect the roles of farnesylated proteins in both normal and pathological cellular processes. nih.gov Preclinical studies with FTIs revealed that their effects were more complex than initially anticipated. While they do inhibit Ras processing, they also affect a variety of other farnesylated proteins, including RhoB and the nuclear lamins. um.estandfonline.com This has led to a paradigm shift, suggesting that the anti-tumor effects of FTIs may result from the inhibition of multiple signaling pathways, not just the Ras pathway. doi.orgum.es
The use of FTIs in research has yielded significant insights into:
Cell Cycle Control: FTIs have been shown to cause cell cycle arrest, often at the G1 or G2/M phase, depending on the cell type. doi.orgvulcanchem.com
Apoptosis: These inhibitors can induce programmed cell death in various cancer cell lines. doi.org
Signal Transduction: Research with FTIs has helped to elucidate the complex interplay between different signaling pathways, including those involving PI3-kinase and p70s6k. sigmaaldrich.comtandfonline.com
The exploration of FTIs has demonstrated that targeting a single enzyme can have widespread effects on cellular function, making them invaluable probes for understanding complex biological systems.
Historical Development of L-744,832 Dihydrochloride (B599025) as a Preclinical Probe
L-744,832 is a potent and specific inhibitor of farnesyltransferase that emerged from early drug discovery programs. sigmaaldrich.comvulcanchem.com Developed by Merck & Co., Inc., it was designed as a peptidomimetic that mimics the CaaX motif of FTase substrate proteins. sigmaaldrich.comvulcanchem.com This design allows it to competitively inhibit the enzyme, thereby preventing the farnesylation of key signaling proteins like Ras. tandfonline.com
In preclinical research, L-744,832 quickly became a widely used tool to investigate the biological consequences of farnesyltransferase inhibition. Numerous studies have utilized this compound to explore its effects on various cancer cell lines and in animal models. vulcanchem.comresearchgate.net These investigations have demonstrated its ability to inhibit the proliferation of a broad range of tumor cells, irrespective of their Ras mutation status. tandfonline.comresearchgate.net
Key research findings associated with L-744,832 include its ability to:
Induce cell cycle arrest at the G1 phase. vulcanchem.comscbt.com
Promote apoptosis in cancer cells. sigmaaldrich.com
Enhance the sensitivity of cancer cells to radiation. nih.gov
Inhibit the budded-to-hyphal transition in the pathogenic yeast Candida albicans. nih.gov
Although L-744,832 showed promising results in preclinical models, its clinical development was discontinued. vulcanchem.com Despite this, it remains a valuable and extensively characterized research tool in academic laboratories for dissecting the intricate roles of farnesylation in cellular physiology and disease. escholarship.org
Table of Compound Properties
| Property | Value |
| Compound Name | L-744,832 Dihydrochloride |
| Alternate Name | FTase inhibitor |
| CAS Number | 1177806-11-9 scbt.com |
| Molecular Formula | C₂₆H₄₅N₃O₆S₂·2HCl scbt.com |
| Molecular Weight | 632.70 g/mol scbt.com |
| Primary Mechanism of Action | Farnesyltransferase Inhibitor vulcanchem.com |
Structure
2D Structure
Properties
Molecular Formula |
C26H47Cl2N3O6S2 |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[(2S)-2-[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;dihydrochloride |
InChI |
InChI=1S/C26H45N3O6S2.2ClH/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3;;/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30);2*1H/t19-,21-,22+,23-,24+;;/m1../s1 |
InChI Key |
ICKVQWDEDGGWBC-DLEGUINGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N.Cl.Cl |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N.Cl.Cl |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action
Inhibition of Farnesyltransferase Enzyme Activity
L-744,832 dihydrochloride's primary mechanism of action is the direct inhibition of farnesyltransferase, an enzyme responsible for attaching a 15-carbon farnesyl lipid group to a cysteine residue within a C-terminal "CaaX-box" motif of specific proteins. sigmaaldrich.comrupress.org
L-744,832 is a peptidomimetic, meaning it mimics the structure of the natural peptide substrate of FTase. vulcanchem.comsigmaaldrich.com This structural similarity allows it to act as a potent and specific inhibitor. sigmaaldrich.com In in vitro assays, L-744,832 has demonstrated high potency, with an IC50 value of 500 pM for the inhibition of FTase. wikipedia.org Its selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I) is a key characteristic, although it may inhibit GGTase I and II at much higher concentrations. wikipedia.org
The potency of L-744,832 has also been observed in cellular contexts. For instance, in studies with various pancreatic cancer cell lines, the IC50 values for growth inhibition ranged from 1.3 µM to over 50 µM, indicating variable sensitivity among different cell types. nih.gov Specifically, Panc-1 and Capan-2 cells were highly sensitive with IC50 values of 1.3 and 2.1 µM, respectively. vulcanchem.comnih.gov
Table 1: IC50 Values of L-744,832 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 1.3 vulcanchem.comnih.gov |
| Capan-2 | 2.1 vulcanchem.comnih.gov |
| Bxpc-3 | Moderately effective |
This table is interactive. You can sort and filter the data.
L-744,832 dihydrochloride (B599025) exerts its inhibitory effect by interacting with the active site of farnesyltransferase. scbt.com This binding event alters the enzyme's conformational dynamics, leading to a significant reduction in its ability to farnesylate its substrates. scbt.com The reaction kinetics are characterized by competitive inhibition, where L-744,832 competes with the natural protein substrate for binding to the enzyme. scbt.com This disruption of the normal enzymatic reaction effectively blocks the farnesylation process. scbt.com Studies on the yeast FTase have shown that the binding of the farnesyl pyrophosphate (FPP) substrate precedes the binding of the peptide substrate in an ordered mechanism. ethernet.edu.et
Modulation of Protein Farnesylation and Downstream Protein Function
The inhibition of FTase by L-744,832 has profound consequences for a variety of cellular proteins that require farnesylation for their proper function and localization.
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are among the most well-known substrates of FTase. vulcanchem.comsigmaaldrich.com Farnesylation is a critical first step in a series of post-translational modifications that anchor Ras proteins to the inner surface of the plasma membrane, a localization that is essential for their signaling activity. wikipedia.orgallenpress.com By inhibiting FTase, L-744,832 prevents the farnesylation of Ras proteins. vulcanchem.com This blockage disrupts their proper localization, leading to an increase in diffuse cytoplasmic labeling and a decrease in membrane staining. nih.govvulcanchem.com Consequently, the activation of Ras-mediated signaling pathways is hindered. vulcanchem.com
However, the impact on different Ras isoforms is not uniform. While L-744,832 effectively inhibits the processing of H-Ras and N-Ras, it does not affect the post-translational processing of K-Ras. nih.govnih.gov This is because K-Ras can undergo an alternative prenylation process called geranylgeranylation, catalyzed by GGTase I, which allows it to bypass the farnesylation blockade. nih.gov
Beyond the Ras proteins, it is estimated that over 100 other proteins in the cell undergo farnesylation. rupress.org L-744,832 can therefore affect a broad range of cellular functions by inhibiting the farnesylation of these proteins. nih.gov Examples of other farnesylated proteins include:
Kinetochore proteins: CENP-E and CENP-F, which are involved in mitosis. rupress.org Inhibition of their farnesylation can lead to defects in cell cycle progression. researchgate.net
Human Spindly: A mitotic checkpoint protein whose localization to the kinetochore is dependent on farnesylation. rupress.org
RhoB: This protein can be farnesylated by GGTase-I, highlighting the complexity of prenylation pathways. nih.gov
Interplay with Cellular Signaling Pathways
The inhibition of protein farnesylation by L-744,832 has cascading effects on multiple intracellular signaling pathways that regulate cell growth, proliferation, and survival.
One of the key pathways affected is the Ras-MAPK (mitogen-activated protein kinase) cascade . sigmaaldrich.com By preventing Ras localization and activation, L-744,832 can inhibit this critical signaling pathway involved in cell proliferation. vulcanchem.com
L-744,832 has also been shown to be an inhibitor of p70 S6 kinase (p70s6k) , a component of the PI3-kinase signaling pathway. sigmaaldrich.comwikipedia.org This inhibition is thought to contribute to the anti-proliferative effects of the compound. sigmaaldrich.com For instance, L-744,832 mimics the effect of rapamycin (B549165) by inducing the dephosphorylation and inactivation of p70s6k. sigmaaldrich.com
Furthermore, treatment with L-744,832 has been associated with cell cycle arrest, particularly at the G2/M checkpoint . nih.govnih.gov This effect is linked to the inhibition of farnesylated proteins that are important for mitotic progression. nih.gov
Regulation of PI3K/AKT Pathway Components
L-744,832 has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical nexus for cell survival and proliferation. In human leukemia cells, treatment with L-744,832 in combination with the Chk1 inhibitor UCN-01 resulted in significant reductions in the levels of phosphorylated (active) Akt. nih.gov This combined treatment also led to decreased phosphorylation of several downstream targets of Akt, including GSK-3, mTOR, the forkhead transcription factor (FKHR), caspase-9, and Bad. nih.gov The interruption of this pro-survival pathway is a key component of the synergistic pro-apoptotic effect observed with the combination treatment. nih.gov
Similarly, in human multiple myeloma cells, the co-administration of L-744,832 and UCN-01 led to the inactivation of the Akt pathway. nih.govresearchgate.net Research in Rat1/ras cells has indicated that activation of the PI3K-AKT pathway can mask the pro-apoptotic effects of FTIs like L-744,832. aacrjournals.org While Rit, a Ras-related protein, can transform cells, it does so without activating the PI3K/Akt pathway, suggesting that the effects of L-744,832 on this pathway may be dependent on the specific cellular context and the particular farnesylated proteins involved. nih.gov
| Cell Type | Co-administered Agent | Observed Effect on PI3K/AKT Pathway | Reference |
|---|---|---|---|
| Human Leukemia Cells (U937) | UCN-01 | Pronounced reductions in levels of phospho-Akt and its downstream targets (phospho-GSK-3, -mTOR, -FKHR, -caspase-9, -Bad). | nih.gov |
| Human Multiple Myeloma Cells | UCN-01 | Inactivation of Akt. | nih.govresearchgate.net |
| Rat1/ras Cells | None | Pro-apoptotic effects are masked by PI3K-AKT pathway activation. | aacrjournals.org |
Modulation of MAP Kinase Signaling Cascades, including JNK Activation
L-744,832 exerts complex effects on the mitogen-activated protein kinase (MAPK) signaling cascades. In human leukemia cells, when used with UCN-01, L-744,832 blocked the phosphorylation of MEK/ERK, leading to the downstream deactivation of CREB and p90RSK. nih.gov Concurrently, this combination robustly activated the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway. nih.govresearchgate.net The activation of JNK is a significant contributor to the observed apoptosis, as demonstrated by the reduction in cell death when JNK1 was downregulated using siRNA. nih.gov
Studies in human peripheral blood monocytes have shown that L-744,832 can block the lipopolysaccharide (LPS)-induced phosphorylation and activation of JNK. scispace.com Furthermore, it strongly reduced the CSF-1-stimulated activation of p42/p44 MAP kinase, while only slightly affecting TPA-induced activation. scispace.com This suggests that farnesyl protein transferase activity is essential for the proper activation of major MAPK family members in response to specific stimuli. scispace.com The activation of JNK by L-744,832 has also been observed under low serum conditions and is associated with the induction of apoptosis. aacrjournals.org
| Cell Type | Stimulus/Co-treatment | Effect on MEK/ERK | Effect on JNK | Reference |
|---|---|---|---|---|
| Human Leukemia Cells (U937) | UCN-01 | Blocked phosphorylation | Activated | nih.gov |
| Human Peripheral Blood Monocytes | LPS | Not specified | Blocked phosphorylation | scispace.com |
| Human Peripheral Blood Monocytes | CSF-1 | Strongly reduced activation | Not specified | scispace.com |
| Various cell lines | Low serum conditions | Not specified | Activated | aacrjournals.org |
Influence on DNA Methyltransferase 1 (DNMT1) Levels and Gene Expression
L-744,832 has an impact on epigenetic regulation by influencing DNA methyltransferase 1 (DNMT1). vulcanchem.com DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after replication, and its dysregulation is common in cancer, leading to the silencing of tumor suppressor genes. mdpi.comnih.gov In the K-ras mutant pancreatic cancer cell line MIA PaCa-2, treatment with L-744,832 was associated with a decrease in DNMT1 levels. nih.gov This reduction in DNMT1 is a key mechanism underlying the re-expression of genes silenced by hypermethylation. nih.gov
Restoration of Transforming Growth Factor-beta (TGF-beta) Type II Receptor Expression
A significant finding related to L-744,832 is its ability to restore the expression of the transforming growth factor-beta (TGF-beta) type II receptor (RII). nih.govresearchgate.netresearchgate.net The TGF-beta signaling pathway is a critical tumor suppressor pathway that is often inactivated in cancer cells, including those with activated Ras mutations. nih.govnih.gov In MIA PaCa-2 pancreatic cancer cells, which lack RII expression, L-744,832 treatment restored RII expression. nih.govnih.gov This restoration of RII was linked to the FTI-induced decrease in DNMT1 levels, suggesting that the FTI reverses the epigenetic silencing of the RII gene. nih.gov The re-expression of a functional RII receptor allows the cells to respond to TGF-beta, leading to the induction of downstream targets like p21(waf1/cip1) and enhanced sensitivity to growth inhibition and radiation. nih.govnih.gov
| Cell Line | Effect on DNMT1 Levels | Effect on TGF-beta RII Expression | Reference |
|---|---|---|---|
| MIA PaCa-2 (Pancreatic Cancer) | Decreased | Restored/Re-expressed | nih.gov |
Other Affected Intracellular Signaling Networks
Beyond the major pathways detailed above, L-744,832 affects several other intracellular signaling networks.
STAT3 Signaling: In human multiple myeloma cells, the combination of L-744,832 and UCN-01 resulted in the inactivation of Signal Transducers and Activators of Transcription 3 (STAT3). nih.govresearchgate.net Conversely, enforced activation of STAT3 provided significant protection from the apoptosis induced by the combination treatment, highlighting the importance of this pathway in myeloma cell survival. nih.gov
RhoB Signaling: The effects of L-744,832 can be mediated through the inhibition of farnesylation of proteins other than Ras, such as RhoB. scispace.com In the context of fibroblast growth factor receptor (FGFR) signaling, treatment with L-744,832, which affects RhoB function, prevented the increased activation of FGFR1 at the plasma membrane, indicating a dependence on farnesylated RhoB for proper receptor activation and transport. embopress.org
Cell Cycle Regulation: L-744,832 can induce cell cycle arrest. aacrjournals.org In pancreatic adenocarcinoma cells, it has been shown to cause an accumulation of tetraploid cells by halting cell cycle progression at the G2/M phase, which is associated with increased levels of cyclin B1. iiarjournals.org In other contexts, such as in tumors with genetic alterations that impair the G1 checkpoint (e.g., p53 loss or c-myc overexpression), L-744,832 treatment led to a reduction in the S-phase fraction. aacrjournals.org
Neurofibromin-Regulated cAMP Signaling: In astrocytes, the use of L-744,832 to inhibit Ras did not significantly alter the generation of cAMP mediated by the pituitary adenylate cyclase-activating polypeptide (PACAP). jneurosci.org This suggests that the regulation of cAMP activity by the neurofibromin protein is independent of Ras activation in this cell type. jneurosci.org
Cellular and Subcellular Research Investigations
Effects on Cell Cycle Progression
L-744,832 has demonstrated significant effects on the regulation of the cell cycle, a fundamental process for cell growth and proliferation.
Induction of G1 Phase Cell Cycle Arrest
Treatment with L-744,832 has been shown to result in cell cycle arrest at the G1 phase. vulcanchem.comscbt.com This arrest is a critical mechanism for preventing the proliferation of cancer cells. vulcanchem.com The compound's ability to halt the cell cycle at this stage is a key aspect of its anti-tumor properties. vulcanchem.com
Role of Cell Cycle Regulatory Proteins, specifically p21 Expression
The induction of G1 phase cell cycle arrest by L-744,832 is associated with the upregulation of the cyclin-dependent kinase inhibitor p21. vulcanchem.comvulcanchem.comvwr.com Research has indicated that treatment with L-744,832 can cause an increase in the levels of p21 in p53 wild-type cells. aacrjournals.org However, it is noteworthy that in some studies, other FTIs did not produce the same effect on p21 accumulation, suggesting that this response might be specific to L-744,832 or dependent on the cell line being studied. aacrjournals.org
Abrogation of G2/M Checkpoint Activation in Irradiated Cells
In combination with ionizing radiation, L-744,832 has been observed to override the G2/M checkpoint activation. vulcanchem.comnih.govnih.gov This abrogation of the checkpoint, which normally allows for DNA repair before cell division, leads to increased cytotoxic effects in irradiated cancer cells. vulcanchem.comnih.govnih.gov This suggests a potential role for L-744,832 in sensitizing cancer cells to radiation therapy. vulcanchem.comnih.gov
Induction of Programmed Cell Death Pathways
L-744,832 has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.
Mechanisms of Apoptosis Induction
The induction of apoptosis by L-744,832 is a key component of its anti-tumor activity. vulcanchem.com In sensitive cell lines, treatment with the compound leads to characteristic features of apoptosis, such as changes in nuclear morphology and the fragmentation of internucleosomal DNA. nih.govnih.gov Studies have demonstrated that L-744,832 can stimulate caspase cascades and increase mitochondrial permeability, both of which are central to the apoptotic process. vulcanchem.com
Involvement of Apoptotic and Anti-Apoptotic Proteins (e.g., Bcl-2 Family Members)
Research has indicated that the pro-apoptotic effects of L-744,832 are associated with changes in the expression of Bcl-2 family proteins. sigmaaldrich.com Specifically, the induction of apoptosis in astrocytoma cells by L-744,832 has been linked to an increased expression of the pro-apoptotic proteins Bax and Bak. sigmaaldrich.com
Table 1: Effects of L-744,832 on Pancreatic Cancer Cell Lines
| Cell Line | Sensitivity to L-744,832 | IC50 (µM) |
| Panc-1 | Highly Sensitive | 1.3 |
| Capan-2 | Highly Sensitive | 2.1 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. vulcanchem.com
Table 2: Summary of L-744,832 Cellular Effects
| Cellular Process | Effect of L-744,832 | Key Protein Mediators |
| Cell Cycle | G1 Phase Arrest | p21 |
| Cell Cycle (in irradiated cells) | Abrogation of G2/M Checkpoint | - |
| Apoptosis | Induction | Caspases, Bax, Bak |
Radiosensitization Properties in Cellular Models
L-744,832 has been found to enhance the cytotoxic effects of ionizing radiation in certain cancer cell models.
One of the primary mechanisms by which L-744,832 enhances radiation sensitivity is through the restoration of transforming growth factor-beta (TGF-β) signaling. nih.gov In some cancer cells, particularly those with mutant Ras, the expression of the TGF-β type II receptor (RII) is suppressed, which contributes to radiation resistance. nih.gov Treatment with L-744,832 has been shown to restore RII expression. nih.gov This restoration is associated with a decrease in the levels of DNA methyltransferase 1 (DNMT1), an enzyme that can silence gene expression. nih.gov The re-expression of RII allows radiation to induce TGF-β signaling, which can then promote cell cycle arrest or apoptosis. nih.gov
In the K-ras mutant pancreatic cancer cell line MIA PaCa-2, L-744,832 treatment led to a significant radiosensitizing effect. nih.gov This was accompanied by an elevation of the TGF-β effector gene p21(waf1/cip1) and an induction of TGF-β responsive promoter activity. nih.gov Furthermore, at certain concentrations, L-744,832 can additively enhance the cell-killing effect of radiation by appearing to override the G2/M DNA damage checkpoint activation. nih.gov
The ability of L-744,832 to restore TGF-β signaling demonstrates a clear interplay with the cellular machinery that responds to genomic stress. nih.gov DNA repair is a complex, highly organized process that cells use to maintain genomic stability after being damaged by agents like ionizing radiation. peerj.comnumberanalytics.com These repair systems include pathways like homologous recombination and non-homologous end joining for double-strand breaks, which are severe lesions caused by radiation. numberanalytics.com
By inhibiting DNMT1 and restoring RII expression, L-744,832 modulates a critical signaling pathway that influences a cell's response to DNA damage. nih.gov The TGF-β pathway can enforce cell cycle checkpoints, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. nih.gov Therefore, the radiosensitizing effect of L-744,832 is linked to its ability to re-engage this signaling cascade, altering the cell's capacity to manage and survive radiation-induced DNA damage.
Modulation of Protein-Protein Interactions and Subcellular Localization
As a farnesyltransferase inhibitor, the fundamental mechanism of L-744,832 involves altering protein function by preventing a key post-translational modification. scbt.com This modification, farnesylation, is essential for the proper subcellular localization of numerous proteins, which in turn governs their ability to engage in protein-protein interactions. scbt.comnih.gov
By blocking the farnesyltransferase enzyme, L-744,832 prevents the attachment of a farnesyl group to target proteins. vulcanchem.com This lipid anchor is critical for tethering proteins like those in the Ras superfamily to the inner surface of the cell membrane. scbt.comvulcanchem.com Without proper membrane localization, these proteins cannot function correctly or participate in their respective signaling pathways. vulcanchem.com
Research has shown that L-744,832 can disrupt the membrane localization of specific proteins. For example, studies using GFP-tagged proteins demonstrated that treatment with L-744,832 could alter the distribution of proteins from the membrane to the cytosol. nih.gov A specific example outside of the Ras family involves the mitotic checkpoint protein hSpindly. Its localization to the kinetochore during mitosis is dependent on farnesylation at its C-terminal CAAX motif. rupress.org Inhibition of farnesylation with L-744,832 prevents this crucial localization, highlighting the compound's ability to modulate protein function by controlling their subcellular address. rupress.org This disruption of localization inherently alters the protein-protein interactions necessary for events like mitotic checkpoint signaling. rupress.org
Preclinical Pharmacological Studies in Animal Models
Evaluation of Efficacy in Rodent Tumor Models
The farnesyltransferase inhibitor (FTI) L-744,832 has demonstrated significant anti-tumor activity in various transgenic mouse models, with efficacy often linked to the specific oncogene driving tumorigenesis. nih.govnih.gov In mice where mammary and salivary carcinomas are driven by the MMTV-v-Ha-ras transgene, daily administration of L-744,832 caused dramatic and rapid tumor regression. nih.govnih.gov This regression was primarily attributed to a significant increase in apoptosis (programmed cell death) within the tumor cells. nih.gov The response in these Ha-ras driven tumors was observed to be independent of p53 status, a gene commonly involved in chemotherapy response. nih.gov
In contrast, the effects of L-744,832 were different in tumors driven by other Ras isoforms. In MMTV-N-ras transgenic mice, the compound resulted in tumor stasis rather than regression. aacrjournals.org Similarly, in MMTV-Ki-rasB transgenic mice, which develop mammary adenocarcinomas, treatment with L-744,832 led to the inhibition of tumor growth. nih.govaacrjournals.org However, unlike in the MMTV-v-Ha-ras model, this effect was achieved without inducing complete tumor regression. aacrjournals.org Studies noted that while farnesyl-protein transferase (FPTase) activity was inhibited in the tumors of treated MMTV-Ki-rasB mice, the unprocessed form of the K-RasB oncoprotein was not detected, suggesting that the anti-tumor effect in this model may involve targets other than or in addition to K-Ras. nih.govaacrjournals.org
The presence of other genetic mutations alongside Ras also influences the tumor's response. In transgenic mice with tumors harboring both MMTV-v-Ha-ras and MMTV-c-myc, L-744,832 treatment was still effective, responding nearly as well as tumors with only the MMTV-v-Ha-ras oncogene. aacrjournals.org However, the mechanism of action differed; instead of inducing apoptosis, the tumor regression in these ras/myc tumors was mediated by a significant reduction in the S-phase (synthesis phase) fraction of the cell cycle. aacrjournals.org
Conversely, some transgenic models showed a lack of response. For instance, MMTV-c-neu mammary tumors, driven by an oncogene highly homologous to the epidermal growth factor receptor, did not respond significantly to L-744,832 treatment. nih.gov
| Transgenic Model | Primary Oncogene | Observed Effect of L-744,832 | Primary Mechanism |
|---|---|---|---|
| MMTV-v-Ha-ras | v-Ha-ras | Dramatic Tumor Regression | Induction of Apoptosis nih.govnih.gov |
| MMTV-Ki-rasB | Ki-rasB | Tumor Growth Inhibition | Mechanism may not solely involve Ki-Ras nih.govaacrjournals.org |
| MMTV-N-ras | N-ras | Tumor Stasis | - aacrjournals.org |
| MMTV-v-Ha-ras/MMTV-c-myc | v-Ha-ras and c-myc | Tumor Regression | Reduction in S-phase Cell Fraction aacrjournals.org |
| MMTV-c-neu | c-neu | No Significant Effect | - nih.gov |
L-744,832 has been evaluated in nude mouse xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies have shown that the compound can block the growth of various human tumor cell lines. nih.govaacrjournals.org The sensitivity of these xenografts to L-744,832 does not strictly correlate with the presence of a ras mutation, indicating a broader spectrum of activity. researchgate.net
In a human lung cancer xenograft model, the combination of L-744,832 with the chemotherapy agent paclitaxel (B517696) resulted in enhanced tumor growth inhibition compared to treatment with either drug alone. tandfonline.com Studies on human prostate cancer xenografts also demonstrated that L-744,832 could suppress tumor growth. sci-hub.st
The efficacy in xenograft models can be influenced by the specific type of ras mutation. For example, in studies involving radiosensitization, L-744,832 had a significant effect on xenografts of T24 bladder cancer cells, which express an activated H-Ras oncogene. aacrjournals.orgnih.gov In contrast, it showed no effect on the radiosensitivity of HT-29 colon tumor xenografts, which have wild-type ras. nih.gov This highlights that the presence and type of activated Ras can be a key determinant of the drug's efficacy in vivo. aacrjournals.org While many FTIs are considered cytostatic (inhibiting growth), some studies contrast them with compounds that induce curative regressions, placing agents like L-744,832 in a category that produces noncurative regressions in selected human tumor xenografts. aacrjournals.org
L-744,832 has demonstrated a clear impact on inhibiting tumor growth rates in several preclinical models. nih.govdtic.mil In MMTV-Ki-rasB transgenic mice, treatment resulted in a marked inhibition of tumor growth. aacrjournals.org Similarly, in MMTV-N-ras mice, the compound led to tumor stasis, effectively halting the progression of tumor volume. aacrjournals.org
Quantitative analysis in MMTV-c-neu transgenic mice, which were largely unresponsive, showed the mean growth rate (MGR) for tumors in vehicle-treated mice was 25.6 mm³/day, while for L-744,832-treated mice, it was 15.5 mm³/day, a difference that was not statistically significant. nih.gov In contrast, studies on human pancreatic cancer cell lines showed that L-744,832 could inhibit anchorage-dependent growth, with Panc-1 and Capan-2 cells being the most sensitive. nih.govresearchgate.net Effective growth inhibition in these cell lines correlated with an accumulation of cells in the G2/M phase of the cell cycle and the induction of apoptosis. nih.gov
The combination of L-744,832 with other agents has also been shown to enhance growth inhibition. For instance, when combined with paclitaxel, it synergistically inhibited DU145 prostate cancer cells, a line that is only marginally sensitive to L-744,832 alone. sci-hub.st This suggests that the compound can significantly slow tumor progression, even if it does not always lead to complete regression.
Investigations of Radiosensitization in In Vivo Tumor Models
L-744,832 has been shown to act as a radiosensitizer, potentiating the anti-tumor effects of radiation, particularly in tumors with activated H-Ras. aacrjournals.orgnih.gov In a key in vivo study using nude mice with T24 human bladder carcinoma xenografts (which have an activated H-Ras oncogene), treatment with L-744,832 combined with radiation resulted in a significant and synergistic reduction in tumor cell survival. nih.gov The regrowth of these tumors was significantly delayed with the combination therapy compared to radiation alone. nih.gov
This synergistic effect was found to be specific to the tumor's genetic makeup. In the same study, the combination treatment had no effect on the radiosensitivity of HT-29 human colon cancer xenografts, which express wild-type Ras. nih.gov Further studies with human pancreatic cancer cells also showed that L-744,832 additively enhanced the cytotoxic effect of ionizing radiation. nih.govnih.gov This was also observed in prostate cancer models, where enhanced antitumor effects were seen when the FTI was combined with gamma-radiation. sci-hub.st These findings demonstrate that L-744,832 can specifically and synergistically enhance the efficacy of radiation therapy in tumors expressing activated Ras oncogenes. nih.gov
| Tumor Model | Ras Status | Observed Effect with L-744,832 + Radiation | Reference |
|---|---|---|---|
| T24 Human Bladder Carcinoma Xenograft | Activated H-Ras | Synergistic reduction in tumor cell survival; significant tumor regrowth delay | nih.gov |
| HT-29 Human Colon Carcinoma Xenograft | Wild-Type Ras | No effect on radiosensitivity | nih.gov |
| MIA PaCa-2 Pancreatic Cancer Cells | Mutant K-Ras | Significant radiosensitizing effect | nih.gov |
| Human Pancreatic Cancer Cell Lines | Varies | Additive enhancement of cytotoxicity | nih.govnih.gov |
| Human Prostate Cancer Models | Varies | Enhanced antitumor effects | sci-hub.st |
Several molecular mechanisms have been identified that explain how L-744,832 enhances radiosensitivity in tumors.
One significant mechanism is the reduction of tumor hypoxia. aacrjournals.org Hypoxic (low-oxygen) cells are known to be markedly more resistant to radiation. aacrjournals.orgresearchgate.net Treatment with L-744,832 was found to decrease hypoxia in tumor xenografts that expressed activated H-Ras (T24 and 141-1 cell lines), but not in tumors with normal Ras (HT-29 and RT-4 cell lines). aacrjournals.orgresearchgate.net This suggests that by improving tumor oxygenation, L-744,832 makes Ras-activated tumors more vulnerable to radiation therapy. aacrjournals.org
A second, distinct mechanism was identified in K-ras mutant pancreatic cancer cells. nih.gov In these cells, activated Ras is known to suppress the TGF-beta signaling pathway by downregulating the TGF-beta type II receptor (RII). nih.gov Treatment with L-744,832 was shown to restore the expression of RII. nih.gov This re-expression was associated with a decrease in the levels of DNA methyltransferase 1 (DNMT1), an enzyme that can silence gene expression. By restoring the TGF-beta signaling pathway, L-744,832 allows radiation to induce its downstream effects more effectively, thus providing a novel molecular basis for radiosensitization. nih.gov
A third mechanism relates to cell cycle control. In pancreatic cancer cells, effective growth inhibition by L-744,832 correlated with an accumulation of cells with tetraploid (4N) DNA content and high levels of cyclin B1/cdc2 kinase activity. nih.gov This implies a cell cycle arrest. When combined with radiation, L-744,832 appeared to override the radiation-induced G2/M checkpoint, leading to an additive cytotoxic effect. nih.govnih.gov
Combination Research with Other Therapeutic Agents
Preclinical investigations have explored the potential of L-744,832 Dihydrochloride (B599025) in combination with various cytotoxic agents, with a particular focus on taxanes like Paclitaxel (Taxol). In vitro studies using breast cancer cell lines, including those with wild-type Ras, demonstrated that while combining L-744,832 with agents such as doxorubicin, cisplatin, and vinblastine (B1199706) resulted in additive effects, the combination with Paclitaxel was synergistic. nih.govaacrjournals.org This synergistic effect on growth inhibition was also observed with desoxyepothilone, a compound that, like Paclitaxel, stabilizes microtubule polymerization, suggesting a mechanistic link between farnesyltransferase inhibitors (FTIs) and microtubule-stabilizing agents. aacrjournals.org The synergy was found to be independent of the sequence of drug administration and was associated with an enhanced G2/M cell cycle arrest. aacrjournals.orgscispace.com
The combination of L-744,832 and Paclitaxel was shown to induce a metaphase block in tumor cells, characterized by abnormal chromosome alignment and a disordered spindle apparatus. aacrjournals.orgnih.gov This suggests that a farnesylated protein involved in mitotic regulation is a likely target responsible for these synergistic effects. aacrjournals.org Further supporting these findings, other FTIs in combination with Paclitaxel have shown similar synergistic or additive effects in various cancer models. nih.govaacrjournals.org For instance, in human prostate tumor xenograft models, the combination of L-744,832 and Paclitaxel demonstrated enhanced antitumor activity. researchgate.net These preclinical results provided a strong rationale for clinical trials combining FTIs with taxanes. nih.govscispace.com
| Cancer Model | Combination Agent | Observed Effect | Reference |
| Breast Cancer Cell Lines (MCF-7, MDA-MB-468) | Paclitaxel (Taxol) | Synergistic growth inhibition, enhanced G2/M arrest | nih.govaacrjournals.org |
| Breast Cancer Cell Lines | Desoxyepothilone | Synergistic growth inhibition | aacrjournals.org |
| Human Prostate Tumor Xenografts (TSU-PR1, DU-145, PC-3) | Paclitaxel | Enhanced antitumor activity | researchgate.net |
| Pancreatic Cancer Cell Lines | Ionizing Radiation | Additive enhancement of cytotoxicity | nih.gov |
The therapeutic potential of L-744,832 has also been investigated in combination with other molecularly targeted inhibitors. One area of focus has been the combination with inhibitors of the mTOR (mammalian target of rapamycin) pathway. researchgate.net Preclinical studies in non-Hodgkin lymphoma cell lines have shown that the combination of L-744,832 and the mTOR inhibitor everolimus (B549166) induced apoptotic cell death. researchgate.net This suggests that simultaneously targeting farnesylation and the mTOR signaling pathway could be a viable strategy in certain cancers. researchgate.net The rationale for this combination is based on the understanding that some tumor cells may have alternative survival pathways, such as the PI3K/Akt/mTOR pathway, that can be activated and may render them less sensitive to FTIs alone. nih.gov By inhibiting these pathways concurrently, a more potent antitumor effect may be achieved. nih.gov
In human multiple myeloma cells, the combination of L-744,832 with the checkpoint abrogator UCN-01, which can affect various signaling pathways including those involving Akt and Stat3, resulted in a synergistic induction of apoptosis. aacrjournals.org This enhanced cell death was observed even in myeloma cells resistant to conventional therapies and was associated with the inactivation of survival signaling pathways like ERK, Akt, and Stat3. aacrjournals.org These findings suggest that L-744,832 can potentiate the effects of other signaling inhibitors, offering a potential strategy to overcome drug resistance. aacrjournals.org
| Cell Line | Combination Agent | Observed Effect | Reference |
| Non-Hodgkin Lymphoma | Everolimus (mTOR inhibitor) | Induced apoptotic cell death | researchgate.net |
| Human Multiple Myeloma | UCN-01 (Checkpoint abrogator) | Synergistic induction of apoptosis | aacrjournals.org |
Exploratory Studies in Non-Oncological Disease Models
Emerging preclinical research has pointed towards a potential neuroprotective role for L-744,832 in models of neurodegenerative diseases, particularly Parkinson's disease. google.com In vitro studies using SH-SY5Y neuroblastoma cells, a common model for dopaminergic neurons, have investigated the effects of L-744,832 against oxidative stress induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. google.com Oxidative stress is a key pathological feature in Parkinson's disease, leading to the degeneration of dopaminergic neurons. nih.govoatext.com
In these experiments, pretreatment with L-744,832 demonstrated a significant protective effect against 6-OHDA-induced cell death. google.com Specifically, L-744,832 treatment resulted in a 53% cell survival ratio compared to 38% in the control group, indicating a 24% protective effect against the reactive oxygen species (ROS) generated by the neurotoxin. google.com This suggests that by inhibiting farnesyltransferase, L-744,832 may interfere with cellular pathways that contribute to oxidative damage and neuronal death, highlighting its potential as a neuroprotective agent. google.com These findings open a new avenue for the therapeutic application of FTIs beyond oncology. google.com
| Disease Model | Cell/Animal Model | Key Findings | Reference |
| Parkinson's Disease | SH-SY5Y neuroblastoma cells (in vitro) | L-744,832 exhibited a protective effect against 6-OHDA-induced oxidative stress and cell death. | google.com |
The application of farnesyltransferase inhibitors, including L-744,832, is being explored in the context of anti-parasitic therapies. The rationale for this approach lies in the fact that farnesylation is a critical process for the function of certain proteins in various parasites. wikipedia.org Research has indicated that parasites such as Trypanosoma brucei (the causative agent of African sleeping sickness) and Plasmodium falciparum (the parasite responsible for malaria) are susceptible to FTIs. researchgate.netwikipedia.org
Interestingly, these parasites can be more vulnerable to the inhibition of farnesyltransferase than human cells, even when the inhibitors were originally designed to target human FTase. wikipedia.org One reason for this increased sensitivity may be the absence of a redundant enzyme, geranylgeranyltransferase I, in some parasites. wikipedia.org This lack of a "backup" pathway makes them highly dependent on farnesyltransferase for survival. Studies have shown that some farnesyltransferase inhibitors can cause the lysis of Plasmodium falciparum. researchgate.net This emerging area of research suggests that FTIs like L-744,832 could potentially be repurposed or serve as a basis for the development of novel anti-parasitic drugs with selective toxicity. researchgate.netwikipedia.org
Compound List
Methodological Contributions and Research Applications
L-744,832 Dihydrochloride (B599025) as a Biochemical and Cell Biology Probe
As a selective inhibitor of FTase, L-744,832 Dihydrochloride has been instrumental in dissecting the roles of farnesylated proteins in cellular function. scbt.com
Protein prenylation is a post-translational modification essential for the function of many proteins, including the Ras superfamily of small GTPases. sigmaaldrich.com This process, which involves the attachment of either a farnesyl or a geranylgeranyl group, is critical for protein-protein interactions and the localization of proteins to cellular membranes. scbt.comrupress.org this compound specifically blocks the farnesylation step, allowing researchers to study the consequences of inhibiting this pathway. scbt.com By observing the effects of L-744,832 on cellular processes, scientists can infer the functions of farnesylated proteins. For instance, studies have shown that treatment with this inhibitor can arrest cells in the G1 phase of the cell cycle. scbt.com
The farnesyl group attached to proteins increases their hydrophobicity, facilitating their association with cellular membranes. rupress.org this compound has been used to demonstrate the importance of farnesylation for the correct subcellular localization of key signaling proteins. For example, in the absence of farnesylation due to treatment with L-744,832, proteins like K-Ras, which normally reside at the plasma membrane, are found in the cytosol. nih.gov This mislocalization prevents them from interacting with their downstream effectors, thereby disrupting signaling cascades. Research has also shown that the farnesylation of the mitotic checkpoint protein, human Spindly, is essential for its localization to kinetochores during cell division. rupress.org Treatment with L-744,832 resulted in a complete loss of hSpindly from the kinetochores. rupress.org
Role in High-Throughput Screening Methodologies for Biological Activity
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of the biological or biochemical activity of a large number of compounds. Farnesyltransferase inhibitors, including L-744,832, were initially identified through such screening programs. wikipedia.org The development of HTS assays to find inhibitors of FTase was driven by the discovery that the transforming activity of Ras oncoproteins, which are mutated in a significant percentage of human cancers, depends on their farnesylation. google.com These screening methods are crucial for identifying "hit" compounds that can then be further evaluated and optimized. ddtjournal.com
Insights into Structure-Activity Relationships and Inhibitor Design
The study of L-744,832 and other farnesyltransferase inhibitors has provided valuable insights into the structure-activity relationships (SAR) that govern their inhibitory potency and specificity. L-744,832 is a peptidomimetic, thiol-containing compound, with a molecular structure that allows for strong interactions with the active site of the FTase enzyme. scbt.comvulcanchem.com Understanding how modifications to the inhibitor's structure affect its binding affinity and biological activity is crucial for the design of more potent and selective next-generation inhibitors. researchgate.net For example, research has explored replacing the thiol group or modifying the peptide backbone to improve pharmacokinetic properties while maintaining high inhibitory activity.
Contribution to Understanding Disease Pathogenesis through Target Validation
Target validation is a critical step in the drug discovery process, confirming that modulating the activity of a specific biological target will have a therapeutic effect. universiteitleiden.nl L-744,832 has been instrumental in validating farnesyltransferase as a therapeutic target in various diseases, most notably cancer. ddtjournal.com By inhibiting FTase, L-744,832 prevents the proper functioning of proteins like Ras, which are often abnormally active in cancer cells, leading to the inhibition of tumor growth. wikipedia.orgvulcanchem.com Studies using L-744,832 in preclinical models have demonstrated its ability to induce tumor regression and apoptosis (programmed cell death). sigmaaldrich.comwikipedia.org Furthermore, research has indicated its potential in sensitizing cancer cells to radiation therapy. nih.gov Beyond cancer, the use of L-744,832 has also suggested the potential of FTase inhibition in treating parasitic diseases like malaria and African sleeping sickness, as these parasites appear more vulnerable to the inhibition of this enzyme than humans. wikipedia.org
Future Directions in Academic Research
Unraveling Novel Molecular Targets Beyond Farnesyltransferase
While L-744,832 is a potent inhibitor of farnesyltransferase, mounting evidence suggests its biological effects extend beyond this primary target. Future research will focus on identifying and characterizing these novel molecular targets to provide a more comprehensive understanding of its mechanism of action.
Initial studies have shown that L-744,832 can perturb various survival signaling pathways independent of its effect on Ras farnesylation. nih.govresearchgate.net Research in human multiple myeloma cells demonstrated that L-744,832, in combination with UCN-01, leads to the inactivation of key signaling molecules including extracellular signal-regulated kinase (ERK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govresearchgate.net The inactivation of these pathways contributes to the synergistic induction of apoptosis. nih.govresearchgate.net
Furthermore, investigations into the radiosensitizing properties of L-744,832 in pancreatic cancer cells have revealed a link to the epigenetic regulator, DNA methyltransferase 1 (DNMT1). nih.gov Treatment with L-744,832 was associated with a decrease in DNMT1 levels, leading to the restoration of TGF-beta type II receptor (RII) expression. nih.gov This suggests that L-744,832 may directly or indirectly modulate epigenetic mechanisms, opening up a new avenue of investigation into its non-canonical targets.
Table 1: Investigated Molecular Targets of L-744,832 Beyond Farnesyltransferase
| Molecular Target | Cell Type | Observed Effect | Potential Implication |
| ERK | Human multiple myeloma | Inactivation | Apoptosis induction |
| Akt | Human multiple myeloma | Inactivation | Apoptosis induction |
| STAT3 | Human multiple myeloma | Inactivation | Apoptosis induction |
| DNMT1 | Pancreatic cancer | Decreased levels | Restoration of tumor suppressor gene expression, Radiosensitization |
Advanced Mechanistic Elucidation of Radiosensitization Properties
The ability of L-744,832 to enhance the efficacy of radiation therapy is a critical area of ongoing research. Future studies will aim to provide a more detailed mechanistic understanding of its radiosensitizing properties, moving beyond initial observations to a deeper molecular elucidation.
A key mechanism identified is the restoration of the transforming growth factor-beta (TGF-β) signaling pathway in pancreatic cancer cells with K-ras mutations. nih.gov L-744,832 treatment leads to the re-expression of the TGF-beta type II receptor (RII), which is often suppressed in these cancers. nih.gov This restoration of TGF-β signaling, a pathway known to be involved in growth inhibition, contributes to the enhanced sensitivity of cancer cells to radiation. nih.govnih.gov The decrease in DNMT1 levels appears to be a crucial step in this process. nih.gov
Another significant finding is the ability of L-744,832 to reduce hypoxia in tumors, particularly those with activated H-ras. nih.govresearchgate.netresearchgate.net Hypoxia is a major factor in radioresistance, and by improving tumor oxygenation, L-744,832 can render tumors more susceptible to the damaging effects of radiation. nih.gov The effect on tumor oxygenation has been observed to be detectable after 3 days of treatment and sustained for at least 7 days. nih.gov
Furthermore, L-744,832 has been shown to induce a G2/M cell cycle arrest in pancreatic cancer cells. nih.gov By causing cells to accumulate in the G2/M phase, a point in the cell cycle where cells are more sensitive to radiation, the compound potentiates the cytotoxic effects of ionizing radiation. nih.gov Research suggests that L-744,832 may override the G2/M checkpoint, further enhancing its radiosensitizing effect. nih.gov
Development of Next-Generation Research Probes Based on Farnesyltransferase Inhibition Principles
The unique properties of L-744,832 as a farnesyltransferase inhibitor provide a foundation for the development of novel chemical probes. These next-generation tools will be instrumental in dissecting the complex biology of protein prenylation and its role in various cellular processes.
Future research in this area will likely focus on designing and synthesizing analogs of L-744,832 with modified properties. These could include probes with fluorescent tags for visualization of farnesyltransferase activity in living cells, or biotinylated probes for affinity purification and identification of novel farnesyltransferase substrates. The development of such tools would be guided by the principles of rational drug design, utilizing ligand-based and structure-based pharmacophore modeling to optimize binding affinity and selectivity. nih.gov
Moreover, the creation of photo-affinity probes based on the L-744,832 scaffold could allow for the irreversible labeling and subsequent identification of farnesyltransferase and its interacting proteins within a complex cellular environment. This would provide invaluable insights into the dynamic regulation of the farnesylation machinery.
Exploration of L-744,832 Dihydrochloride's Role in Emerging Disease Models and Pathways
Beyond its established role in cancer research, the unique mechanism of action of L-744,832 warrants its investigation in a broader range of disease models and pathways. The inhibition of farnesylation, a key post-translational modification for numerous proteins, suggests its potential relevance in diseases where protein mislocalization or aberrant signaling plays a role.
Neurodegenerative Diseases: The potential for farnesyltransferase inhibitors in neurodegenerative diseases like Alzheimer's is an emerging area of interest. ucsd.edusciencedaily.com While direct studies with L-744,832 in these models are limited, the principle of targeting protein processing and localization is relevant. Future research could explore the effects of L-744,832 in established in vitro and in vivo models of Alzheimer's and other neurodegenerative conditions, focusing on its impact on the processing and trafficking of key pathological proteins. frontiersin.orginotiv.com
Parasitic Diseases: Farnesylation is a critical process in the life cycle of various parasites. This has led to the investigation of farnesyltransferase inhibitors as potential anti-parasitic agents. While research in this area is still in its early stages, the exploration of L-744,832 in models of parasitic diseases, such as Chagas disease or leishmaniasis, could uncover novel therapeutic strategies.
The exploration of L-744,832 in these emerging disease models will not only broaden its potential therapeutic applications but also provide new insights into the fundamental role of farnesylation in the pathophysiology of these complex disorders.
Q & A
Q. What is the molecular mechanism by which L-744,832 Dihydrochloride induces G1 phase cell cycle arrest in cancer models?
this compound inhibits Ras farnesyltransferase (FTase), preventing the posttranslational farnesylation of Ras proteins required for membrane localization and oncogenic signaling. This inhibition upregulates p21 expression, a cyclin-dependent kinase inhibitor, leading to G1 arrest. To validate this mechanism:
Q. How does this compound enhance the efficacy of taxanes like paclitaxel in cancer studies?
The compound increases mitotic sensitivity by disrupting Ras-mediated survival signaling, which synergizes with paclitaxel’s microtubule-stabilizing effects. Methodological steps:
- Conduct combination index (CI) assays to quantify synergy.
- Assess apoptosis via Annexin V/PI staining or caspase-3 activation.
- Compare tumor regression rates in transgenic mouse models treated with monotherapy vs. combination therapy .
Q. What experimental controls are essential when studying this compound’s specificity as a FTase inhibitor?
- Include a negative control (e.g., untreated cells) and a positive control (e.g., cells treated with a structurally distinct FTase inhibitor like FTI-277).
- Validate specificity using geranylgeranyltransferase I (GGTase I)-specific substrates to rule off-target effects.
- Employ Ras-transfected vs. Ras-deficient cell lines to confirm pathway specificity .
Advanced Research Questions
Q. How can researchers optimize dosing regimens for this compound in vivo to balance efficacy and toxicity?
- Perform pharmacokinetic (PK) studies to determine plasma half-life and tissue distribution.
- Establish a dose-response curve using tumor volume reduction and survival as endpoints.
- Monitor hepatic and renal toxicity markers (e.g., ALT, creatinine) at varying doses.
- Use pharmacodynamic biomarkers (e.g., unfarnesylated Ras levels) to correlate dose with target engagement .
Q. How should contradictory data on this compound’s efficacy across different cancer models be resolved?
Discrepancies may arise due to variations in Ras mutation status or compensatory geranylgeranylation. Strategies:
- Stratify models by Ras isoform (e.g., H-Ras vs. K-Ras) and mutation type.
- Quantify geranylgeranylated proteins via immunoblotting to assess compensatory pathways.
- Combine L-744,832 with GGTase inhibitors (e.g., GGTI-298) in resistant models .
Q. What methodologies are recommended to investigate this compound’s role in modulating tumor microenvironment interactions?
- Use co-culture systems with cancer-associated fibroblasts (CAFs) and immune cells to study paracrine signaling.
- Analyze cytokine profiles (e.g., IL-6, TGF-β) via ELISA or multiplex assays.
- Employ single-cell RNA sequencing to map stromal and immune cell changes in treated tumors .
Q. How can researchers address variability in p21 induction across cell lines treated with this compound?
- Screen cell lines for p53 status, as p21 upregulation is often p53-dependent.
- Use CRISPR/Cas9 to knockout p21 and assess rescue of G1 arrest.
- Compare transcriptional activation of p21 via luciferase reporter assays .
Methodological Best Practices
- Data Reproducibility : Replicate experiments across ≥3 biological replicates and report mean ± SEM.
- Model Selection : Use genetically engineered mouse models (GEMMs) with oncogenic Ras mutations for in vivo studies .
- Statistical Analysis : Apply ANOVA with post-hoc tests for multi-group comparisons; use Kaplan-Meier survival curves for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
